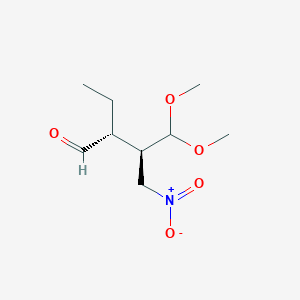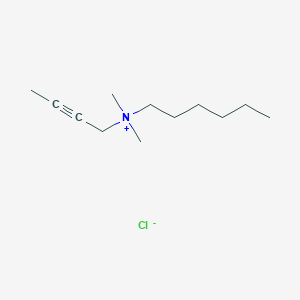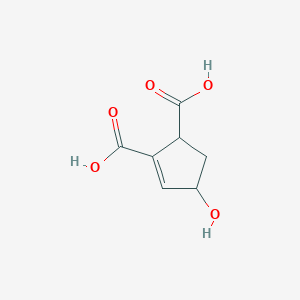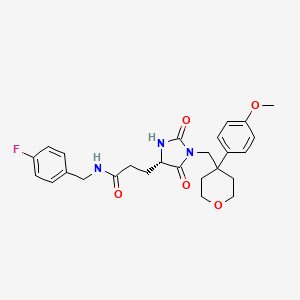![molecular formula C14H11BrN2O2S B12638721 3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)
3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine is an organic compound with the molecular formula C12H10BrN2O2S. This compound is known for its unique structure, which combines a bromine atom, a toluene-4-sulfonyl group, and a pyrrolo[3,2-B]pyridine core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine typically involves the bromination of 1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of corresponding sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-B]pyridines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrazole
- 3-Bromo-1-(toluene-4-sulfonyl)-1H-pyridine
- 3-Bromo-1-(toluene-4-sulfonyl)-1H-indole
Uniqueness
3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine is unique due to its specific combination of functional groups and its pyrrolo[3,2-B]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential interactions with biological targets.
Propriétés
Formule moléculaire |
C14H11BrN2O2S |
|---|---|
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-4-6-11(7-5-10)20(18,19)17-9-12(15)14-13(17)3-2-8-16-14/h2-9H,1H3 |
Clé InChI |
FSFPYXWUPDLTGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)



![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)


![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)

